molecular formula C14H17Cl3N2O3S B11987690 2-(2,2,2-Trichloro-1-propionylamino-ethylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester

2-(2,2,2-Trichloro-1-propionylamino-ethylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester

Cat. No.: B11987690
M. Wt: 399.7 g/mol
InChI Key: PMIZCUVHXLDFAL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 2-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product

Chemical Reactions Analysis

Methyl 2-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The trichloromethyl group and the propionylamino substituent play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to methyl 2-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate include:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications

Properties

Molecular Formula

C14H17Cl3N2O3S

Molecular Weight

399.7 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-(propanoylamino)ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C14H17Cl3N2O3S/c1-3-9(20)18-13(14(15,16)17)19-11-10(12(21)22-2)7-5-4-6-8(7)23-11/h13,19H,3-6H2,1-2H3,(H,18,20)

InChI Key

PMIZCUVHXLDFAL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C2=C(S1)CCC2)C(=O)OC

Origin of Product

United States

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